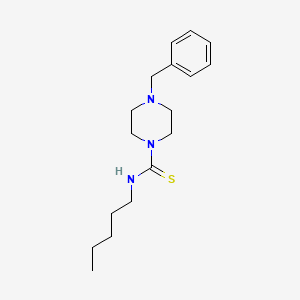

4-benzyl-N-pentylpiperazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-benzyl-N-pentylpiperazine-1-carbothioamide, also known as 4-benzyl-NPP-1-CTA, is an important chemical compound with a wide range of applications in scientific research. It is a synthetic compound composed of a benzyl group, a pentyl group, piperazine and a carbothioamide group. This compound has been widely used in laboratory experiments due to its unique properties and wide range of potential applications.

Scientific Research Applications

Nonlinear Optical Applications of N-benzyl-2-methyl-4-nitroaniline

Field

This research is in the field of Optical Materials and Structures .

Application Summary

The compound N-benzyl-2-methyl-4-nitroaniline (BNA) is used in the study of second-order nonlinear optical (NLO) effects .

Methods and Procedures

The as-grown bulk BNA crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces using a precision lathe and diamond blade . The second-order NLO coefficient of BNA was determined quantitatively using the precisely processed crystals based on 1st-kind Maker fringe measurements .

Results and Outcomes

The study successfully characterized the full elements of the second-order NLO tensor for an organic NLO crystal for the first time .

Antimicrobial Activity of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Field

This research is in the field of Medicinal Chemistry .

Application Summary

The compound 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one was synthesized and tested for its antimicrobial activity .

Methods and Procedures

The compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Results and Outcomes

The newly synthesized compounds exhibited significant antibacterial and antifungal activity .

C–H Functionalization of Piperazines

Field

This research is in the field of Organic Chemistry .

Application Summary

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Methods and Procedures

The study presents an overview of the recent synthetic methods to afford functionalized piperazines with a focus on C–H functionalization .

Results and Outcomes

Anti-tubercular Activity of Substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives

Field

This research is in the field of Pharmaceutical Chemistry .

Application Summary

A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Methods and Procedures

The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Results and Outcomes

Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Fluorescence Cell Imaging Applications of 4-N-substituted Benzothiadiazoles

Field

This research is in the field of Biomedical Imaging .

Application Summary

A series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position was synthesized and photophysically characterized in various solvents . Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells .

Methods and Procedures

The compounds were synthesized and photophysically characterized in various solvents . The lipophilicity of the compounds and their accumulation in lipid droplets were studied .

Results and Outcomes

Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells . A correlation between their high lipophilicity and lipid droplet specificity could be found, with log P ≥ 4 being characteristic for lipid droplet accumulation .

Second-Order Nonlinear-Optical Coefficients of Organic N-benzyl-2-methyl-4-nitroaniline Crystal

Field

This research is in the field of Nonlinear Optics .

Application Summary

The study characterized all second-order nonlinear optical (NLO) coefficients of an organic N-benzyl-2-methyl-4-nitroaniline (BNA) crystal .

Methods and Procedures

As-grown bulk BNA crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces by using a precision lathe and diamond blade . Then, every five nonvanishing second-order NLO coefficient of BNA can be determined quantitatively using the precisely processed crystals based on 1st-kind Maker fringe measurements .

Safety And Hazards

The safety and hazards associated with 4-benzyl-N-pentylpiperazine-1-carbothioamide are not specified in the search results. It’s important to note that this compound is intended for research use only and is not suitable for human or veterinary use.

Future Directions

While specific future directions for 4-benzyl-N-pentylpiperazine-1-carbothioamide are not mentioned in the search results, the development of new therapeutic agents with different mechanisms of action is a pressing need in the field of medicinal chemistry . This compound, along with others, could potentially be explored for such purposes.

properties

IUPAC Name |

4-benzyl-N-pentylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3S/c1-2-3-7-10-18-17(21)20-13-11-19(12-14-20)15-16-8-5-4-6-9-16/h4-6,8-9H,2-3,7,10-15H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMSEQREOUOYID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=S)N1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-pentylpiperazine-1-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid](/img/structure/B2986387.png)

![[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol](/img/structure/B2986389.png)

![[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B2986399.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2986403.png)

![2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B2986404.png)

![7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2986406.png)

![N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2986408.png)